![molecular formula C19H14N4O B6500154 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide CAS No. 332384-13-1](/img/structure/B6500154.png)
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide
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Description
“N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide” include the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine via C–C bond cleavage promoted by I2 and TBHP . Additionally, the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridines, have been known to interact with various biological targets, contributing to their broad spectrum of biological activity .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The compound’s interaction with its targets and the resulting changes would depend on the specific biological target it interacts with.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to their diverse medicinal applications .
Result of Action
Similar compounds have shown varied medicinal applications, suggesting a range of possible molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide . These factors could include the pH of the environment, temperature, presence of other molecules, and more.
properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(15-9-6-11-20-13-15)22-18-17(14-7-2-1-3-8-14)21-16-10-4-5-12-23(16)18/h1-13H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAFZROFDWEOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide |
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